5-(4-Chlorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine
Description
Properties
IUPAC Name |
5-(4-chlorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN4O/c11-7-3-1-6(2-4-7)8-5-12-9-10(13-8)15-16-14-9/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYVPDVCOMCERU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=NON=C3N=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70388120 | |
| Record name | [1,2,5]Oxadiazolo[3,4-b]pyrazine, (4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67200-28-6 | |
| Record name | [1,2,5]Oxadiazolo[3,4-b]pyrazine, (4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-chlorophenylhydrazine with glyoxal to form the intermediate, which is then cyclized with nitrous acid to yield the desired compound . The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the oxadiazolo[3,4-b]pyrazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as solvent choice and catalyst use, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The dichloro precursor 5,6-dichloro- oxadiazolo[3,4-b]pyrazine undergoes sequential nucleophilic substitutions to introduce amino or hydroxyl groups. For example:
-
Reaction with 4-chloroaniline :
Substitution at the 6-position yields 5-chloro-6-((4-chlorophenyl)amino)- oxadiazolo[3,4-b]pyrazine .
Conditions : NaH in 1,4-dioxane, room temperature, 48 hours .
Palladium-Catalyzed Cross-Coupling Reactions
The bromophenyl derivative participates in Buchwald-Hartwig amination and Suzuki-Miyaura coupling:
Table 1: Optimization of Buchwald-Hartwig Amination
| Ligand | Pd Source | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Tricyclohexylphosphine | Pd(OAc)₂ | K₃PO₄ | 1,4-Dioxane | 45 |
| BINAP | Pd(OAc)₂ | K₃PO₄ | Toluene | 28 |
-
Key reaction :
5-(2-Bromophenyl)- oxadiazolo[3,4-b]pyrazine reacts with aniline derivatives to form 5-aryl-5H- oxadiazolo[3′,4′:5,6]pyrazino[2,3-b]indoles via domino C–N bond formation .
Domino Reactions for Annulated Products
The compound acts as a precursor in domino reactions to synthesize fused heterocycles:
-
Mechanism :
Example:
5-(2-Bromophenyl)- oxadiazolo[3,4-b]pyrazine + p-toluidine → 5-(p-tolyl)-5H- oxadiazolo[3′,4′:5,6]pyrazino[2,3-b]indole (Yield: 45%) .
Electronic Effects on Reactivity
The oxadiazolo-pyrazine core strongly withdraws electrons, activating the aniline N–H for proton donation (critical for mitochondrial uncoupling activity) .
Table 2: Substituent Effects on Mitochondrial Uncoupling
| Substituent (R) | pKa (N–H) | Uncoupling Activity |
|---|---|---|
| 4-Cl | 6.2 | High |
| 3-NO₂ | 5.8 | Moderate |
| 2-OCH₃ | 7.1 | Low |
Suzuki-Miyaura Coupling
The bromophenyl derivative reacts with arylboronic acids to form biphenyl-linked derivatives:
Scientific Research Applications
Anticancer Research
The compound has been evaluated for its anticancer properties, particularly as part of the broader class of oxadiazole derivatives. Research indicates that oxadiazoles exhibit significant biological activities, including anticancer effects.
- Study Overview : A study synthesized a series of 2,5-disubstituted 1,3,4-oxadiazoles and tested their anticancer activities against a panel of 60 cell lines.
- Key Findings : Two specific compounds demonstrated notable efficacy:
- Compound 18 (NSC-776965) : Mean growth percentage of 66.23% at a single high dose.
- Compound 27 (NSC-776971) : Mean growth percentage of 46.61% with GI50 values ranging from 0.40 to 14.9 µM in five-dose assays.
| Compound ID | Growth Percentage (%) | GI50 Range (µM) |
|---|---|---|
| NSC-776965 | 66.23 | 1.41 – 15.8 |
| NSC-776971 | 46.61 | 0.40 – 14.9 |
This highlights the potential of oxadiazole derivatives in the development of new anticancer agents, suggesting that modifications to the oxadiazole structure can enhance their therapeutic efficacy .
Mitochondrial Uncoupling
Another significant application of this compound is in the context of mitochondrial uncouplers, which are being explored for their role in treating metabolic disorders such as nonalcoholic steatohepatitis (NASH).
- Mechanism : Mitochondrial uncouplers disrupt the proton gradient across the mitochondrial membrane, leading to increased energy expenditure and reduced fat accumulation.
- Research Findings : In a study focusing on structure–activity relationships (SAR) involving derivatives of [1,2,5]oxadiazolo[3,4-b]pyrazine:
- A derivative demonstrated an EC50 value of approximately , indicating strong uncoupling activity.
| Compound ID | EC50 (µM) | Activity Relative to Control |
|---|---|---|
| Derivative | 4.3 | >60% of BAM15 activity |
These findings suggest that compounds like 5-(4-Chlorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine could be pivotal in developing treatments for metabolic diseases by enhancing mitochondrial function .
Chemokine Receptor Inhibition
The compound has also been investigated as a potential inhibitor of chemokine receptors, specifically targeting CCR5, which plays a crucial role in various inflammatory processes and diseases.
- Study Insights : A recent study identified disubstituted [1,2,5]oxadiazolo-[3,4-b]pyrazines as promising CCR5 antagonists.
- Key Metrics :
- The most promising compound exhibited an IC50 value of , demonstrating selectivity over other receptors.
| Compound ID | IC50 (µM) | Selectivity Ratio (CCR5/CCR2) |
|---|---|---|
| Compound 3ad | 1.09 | ~30-fold |
These results indicate that derivatives of this compound may serve as valuable tools in the development of therapies for diseases involving chemokine signaling pathways .
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an allosteric modulator of certain kinases, thereby influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-oxadiazole: Known for its broad range of biological activities and used in drug development.
1,3,4-oxadiazole: Widely studied for its antimicrobial and anticancer properties.
1,2,5-thiadiazolo[3,4-b]pyrazine: Similar in structure but contains sulfur instead of oxygen, leading to different chemical properties.
Uniqueness
5-(4-Chlorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine is unique due to its specific substitution pattern and the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties
Biological Activity
5-(4-Chlorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications supported by empirical data and research findings.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the oxadiazolo-pyrazinyl core : This is achieved through cyclization of appropriate precursors under controlled conditions.
- Introduction of the chlorophenyl group : A nucleophilic substitution reaction is used where a suitable chlorophenylamine reacts with the oxadiazolo-pyrazinyl core.
- Final modifications : The compound can undergo further reactions to introduce additional functional groups or improve yield and purity through optimization of reaction conditions such as temperature and pressure .
The biological activity of this compound is primarily attributed to its role as a mitochondrial uncoupler . It facilitates the transport of protons across mitochondrial membranes, disrupting ATP synthesis and leading to increased metabolic rates. This mechanism has implications for treating metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and obesity .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent . For instance:
- Inhibition of RET Kinase : A series of derivatives related to this compound demonstrated moderate to high potency against RET kinase, which is implicated in various cancers. In particular, certain derivatives have shown effectiveness in inhibiting cell proliferation driven by RET mutations .
- Structure-Activity Relationship (SAR) : Research has established that modifications to the oxadiazole ring can enhance anticancer activity. For example, substituents at the 5 and 6 positions of the pyrazine ring significantly influence potency .
Case Studies
- Mitochondrial Uncoupling in NAFLD : In a study involving a mouse model of NAFLD, compounds derived from this compound were shown to lower liver triglyceride levels and reduce inflammation and fibrosis scores .
- In Vitro Anticancer Activity : Various derivatives were tested in vitro against cancer cell lines. Results indicated that modifications to the chlorophenyl group enhanced cytotoxicity against specific cancer types while maintaining low toxicity towards normal cells .
Comparative Analysis
To better understand the biological activity of this compound compared to similar compounds, a summary table is provided below:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Anticancer; Metabolic regulator | Mitochondrial uncoupling |
| Benzo[c][1,2,5]oxadiazoles | Antimicrobial; Anticancer | Varies with substituents |
| Spiro[1,2,5]oxadiazolo[3,4-b]pyrazines | Potential anticancer | Varies with structure |
Q & A
Q. What is the standard synthetic route for 5-(4-Chlorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine and its analogs?
The compound is synthesized via nucleophilic substitution reactions starting from 5,6-dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine (4). A two-step "one-pot" method is commonly used:
- Step A : Reacting the dichloro precursor with substituted amines or phenols (1:1 molar ratio) in dry dichloromethane at 0°C, followed by solvent evaporation to yield intermediate 5.
- Step B : Intermediate 5 undergoes further substitution with piperidine/phenolic derivatives at 40°C, purified via reverse-phase chromatography (C18 column, acetonitrile/water with 0.1% TFA). Yields range from 1% to 45%, with purity confirmed by HPLC (85–100%) . Key reagents: Amines, phenols, and anhydrous solvents. Characterization involves H/C NMR and HRMS.
Q. Which analytical techniques are critical for structural validation of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR (400 MHz, CDCl) confirm substituent positions and scaffold integrity. For example, aromatic protons appear at δ 7.2–8.5 ppm, while piperidine/phenoxy groups show distinct splitting patterns .
- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) verifies molecular ion peaks (e.g., [M+H]) with <5 ppm error .
- HPLC Purity : Reverse-phase C8/C18 columns with UV detection at 220 nm ensure >85% purity for biological testing .
Advanced Research Questions
Q. How do substitution patterns at positions 5 and 6 influence p38 MAP kinase inhibition?
Substitutions determine binding affinity to the A-loop regulatory site of p38α. For instance:
- Electron-withdrawing groups (e.g., 4-chlorophenoxy) enhance IL-1β inhibition (IC <100 nM) by stabilizing interactions with Arg186/Arg189 residues.
- Hydrophobic moieties (e.g., benzofuran) improve solubility without compromising potency. SAR studies reveal that disubstituted analogs (e.g., 6m, 6n) achieve nanomolar activity in human monocyte-derived macrophages via ADP-Glo™ kinase assays . Methodological Insight : Use molecular docking (AutoDock Vina) to model substituent interactions with the A-loop pocket .
Q. What computational strategies guide lead optimization for this scaffold?
- In Silico Screening : Substructure searches in SciFinder identify hits with simplified scaffolds. For example, virtual screening prioritized disubstituted furazanopyrazines based on steric and electronic complementarity to the A-loop .
- Molecular Dynamics (MD) : Simulations (AMBER/CHARMM) assess binding stability. For instance, piperazine analogs show longer residence times (≥50 ns) compared to piperidine derivatives .
- ADMET Prediction : Tools like SwissADME evaluate logP (optimal 2–3) and topological polar surface area (TPSA <90 Ų) to balance solubility and membrane permeability .
Q. How can solubility be enhanced without sacrificing inhibitory potency?
- Polar Group Insertion : Replacing methylene bridges with oxygen (e.g., 6j) increases aqueous solubility by 2-fold while maintaining IC <50 nM .
- Ring Modifications : Substituting piperidine with piperazine (e.g., 6p) introduces hydrogen-bond donors, improving solubility (logP reduction from 3.1 to 2.4) .
- Prodrug Strategies : Esterification of phenolic -OH groups (e.g., 6b) enhances bioavailability, with in vitro hydrolysis studies confirming regeneration of active compounds .
Q. How to resolve discrepancies between in vitro and in vivo efficacy?
- Metabolic Stability : Use liver microsome assays (human/rodent) to identify labile sites (e.g., ester hydrolysis in 6d). Structural rigidification (e.g., cyclopropyl groups) reduces CYP450-mediated degradation .
- Plasma Protein Binding (PPB) : Equilibrium dialysis reveals >95% PPB for hydrophobic analogs, necessitating dose adjustments in murine inflammation models .
- PK/PD Modeling : Allometric scaling from mouse to human predicts a 10 mg/kg dose for IL-1β suppression in synovial fluid .
Methodological Tables
Q. Table 1. Key SAR Findings for p38α Inhibition
| Compound | Substituents | IC (IL-1β) | logP | Solubility (µM) |
|---|---|---|---|---|
| 6m | 4-Chlorophenoxy, benzofuran | 28 nM | 2.8 | 12.5 |
| 6n | Piperazine, 4-propoxy | 45 nM | 2.1 | 45.0 |
| 6p | Piperidine, pyridineamide | 89 nM | 3.3 | 8.2 |
| Data sourced from in vitro macrophage assays and HPLC solubility tests . |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
